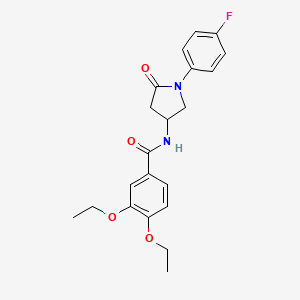

![molecular formula C9H12ClNS2 B2837981 2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride CAS No. 2137916-32-4](/img/structure/B2837981.png)

2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

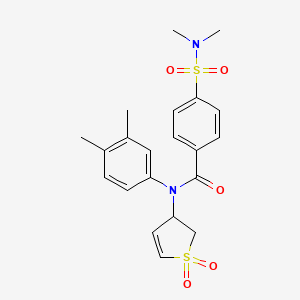

“2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2137916-32-4 . It has a molecular weight of 233.79 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H11NS2.ClH/c1-6-4-8-7 (2-3-10)5-11-9 (8)12-6;/h4-5H,2-3,10H2,1H3;1H . This indicates that the compound has a complex structure involving sulfur and nitrogen atoms.Applications De Recherche Scientifique

Quantum Chemical and Molecular Dynamics Studies

Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances on iron metals through quantum chemical parameters and molecular dynamics simulations. These studies help predict the efficiency of such compounds in protecting metals against corrosion, which could be relevant for materials engineering and protective coatings (Kaya et al., 2016).

Chelating Ligands for Group 13 Metals

Research on the design and synthesis of hexadentate amine phenol ligand complexes of aluminum, gallium, and indium has been conducted. Such complexes have potential applications in catalysis, materials science, and the development of new materials with specific electronic or optical properties (Liu et al., 1993).

Synthesis of Diversely Substituted Thieno[2,3-b]thiophene

A novel approach for the synthesis of diversely substituted thieno[2,3-b]thiophene derivatives has been reported. Such compounds have importance in the development of organic electronics, photovoltaics, and as intermediates in the synthesis of more complex molecules for pharmaceutical applications (Mabkhot et al., 2012).

Antitubercular Agents Development

The molecular hybridization approach has been used to design a new library of phenothiazine and 1,3,4-thiadiazole hybrid derivatives with significant in vitro inhibition activity against Mycobacterium tuberculosis. This research highlights the potential of thiophene derivatives in medicinal chemistry, particularly in developing new treatments for infectious diseases (Ramprasad et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

2-(5-methylthieno[2,3-b]thiophen-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS2.ClH/c1-6-4-8-7(2-3-10)5-11-9(8)12-6;/h4-5H,2-3,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWYYIWTIBMXKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)SC=C2CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2837899.png)

![4-tert-butyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2837901.png)

![N,N-diethyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2837913.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2837914.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)

![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)